

# Application Notes: In Vivo Small Animal Imaging with Sulfo-Cy7.5

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B15553915

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## Introduction

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for in vivo small animal imaging.[1] Its spectral properties, with absorption and emission maxima in the NIR window (700-900 nm), allow for deep tissue penetration and minimize interference from tissue autofluorescence, resulting in a high signal-to-background ratio.[2] Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 offers a higher fluorescence quantum yield and is available with a variety of reactive groups for easy conjugation to biomolecules such as antibodies, peptides, and nanoparticles.[3][4] These characteristics make it a powerful tool for non-invasively tracking biological processes, assessing drug delivery, and monitoring disease progression in preclinical research.[5]

## Key Applications

The versatility of Sulfo-Cy7.5 enables its use in a broad range of in vivo imaging studies:

- **Oncology Research:** Visualize tumor growth, metastasis, and therapeutic response by conjugating Sulfo-Cy7.5 to tumor-targeting antibodies or nanoparticles.[2]
- **Drug Development:** Track the biodistribution, target engagement, pharmacokinetics, and clearance of novel therapeutic agents.[5][6]
- **Inflammation Studies:** Monitor inflammatory processes by labeling immune cells or molecules that accumulate at sites of inflammation.[7]

- Vascular Imaging: Assess vascular structure, function, and angiogenesis.[\[7\]](#)

## Quantitative Data Summary

Quantitative data is essential for the accurate interpretation of in vivo imaging studies. Below are key quantitative parameters for Sulfo-Cy7.5 and illustrative biodistribution data.

Table 1: Spectral and Physical Properties of Sulfo-Cy7.5

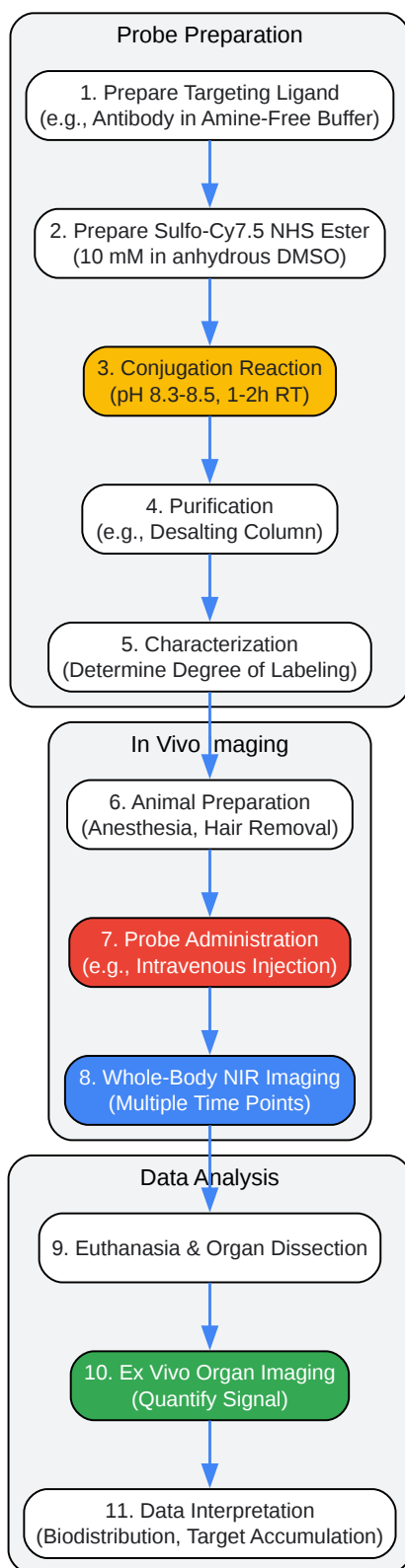
Property	Value	Reference
Maximum Excitation Wavelength	~788 nm	<a href="#">[1]</a>
Maximum Emission Wavelength	~808 nm	<a href="#">[1]</a>
Stokes Shift	~20 nm	<a href="#">[1]</a>
Molecular Weight	Varies by derivative	-
Solubility	High in aqueous environments	<a href="#">[1]</a> <a href="#">[8]</a>

Table 2: Illustrative Biodistribution of a Sulfo-Cy7.5 Labeled Antibody in Tumor-Bearing Mice (24h Post-Injection)

Organ/Tissue	Percent Injected Dose per Gram (%ID/g)
Liver	15.5 ± 3.2
Spleen	10.2 ± 2.8
Kidneys	22.1 ± 4.5
Lungs	4.3 ± 1.1
Tumor	9.8 ± 2.5
Blood	2.1 ± 0.6
Muscle	1.5 ± 0.4

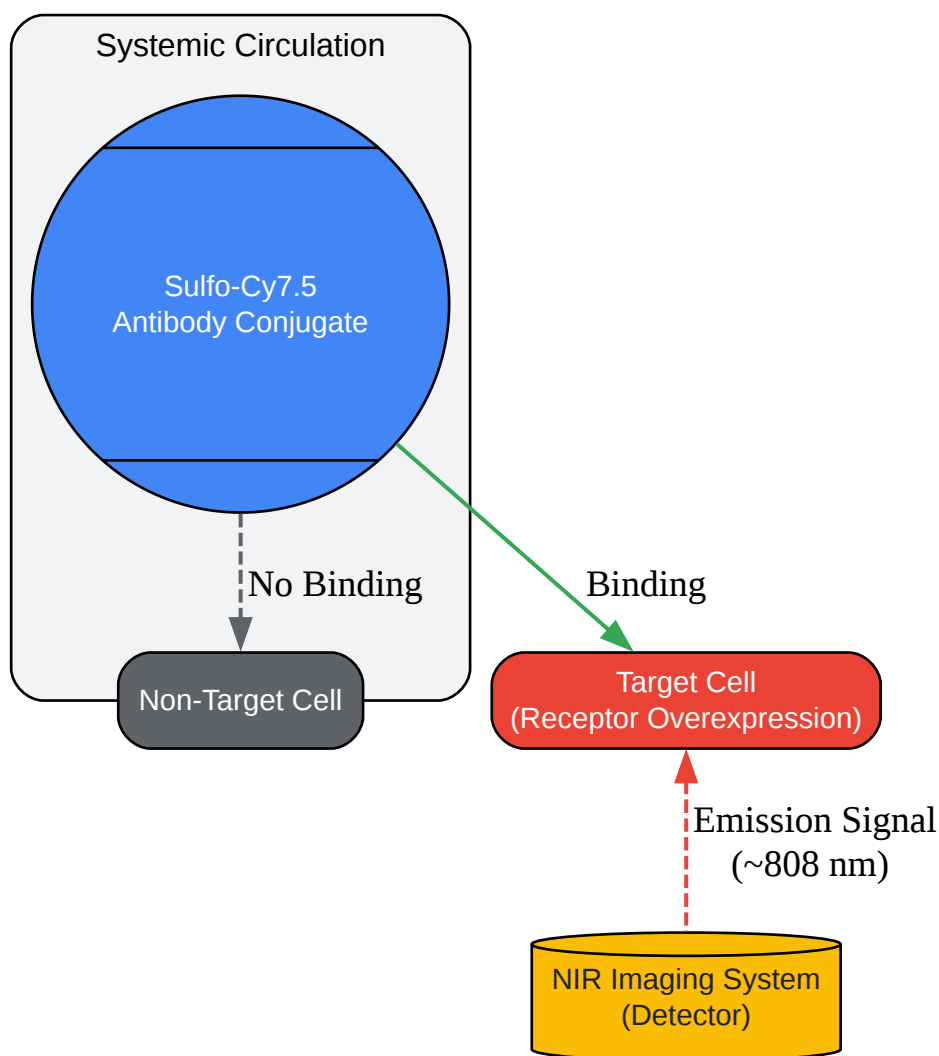
Note: This data is for illustrative purposes only and is based on typical distributions for antibody-dye conjugates. Actual biodistribution is highly dependent on the specific properties of the conjugated molecule (e.g., size, charge, targeting moiety) and the animal model used. One study noted that a specific Sulfo-Cy7 conjugate exhibited high retention in all organs, suggesting that empirical validation is critical.<sup>[9]</sup>

## Visualized Workflows and Principles



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Caption: General experimental workflow for in vivo imaging.



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Caption: Principle of targeted near-infrared fluorescence imaging.

## Experimental Protocols

### Protocol 1: Conjugation of Sulfo-Cy7.5 NHS Ester to an Antibody

This protocol details the labeling of an antibody with an amine-reactive Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester.<sup>[2]</sup>

Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.[\[2\]](#)[\[10\]](#)
- **Sulfo-Cy7.5 NHS ester**.
- Anhydrous Dimethyl Sulfoxide (DMSO).[\[2\]](#)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[\[2\]](#)
- Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4.
- Purification/Desalting column (e.g., Sephadex G-25).[\[11\]](#)
- Spectrophotometer.

#### Procedure:

- Prepare the Antibody Solution:
  - Exchange the antibody into the Reaction Buffer.
  - Adjust the concentration to 2-10 mg/mL. The protein must be free of preservatives like sodium azide or amine-containing buffers (e.g., Tris) that would compete with the reaction.[\[10\]](#)
- Prepare the Dye Stock Solution:
  - Dissolve the **Sulfo-Cy7.5 NHS ester** in anhydrous DMSO to a final concentration of 10 mM (or ~10 mg/mL).
  - Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[\[11\]](#)
- Conjugation Reaction:
  - Determine the desired molar ratio of dye to antibody. A starting point of 10:1 to 15:1 is recommended, but this should be optimized for each specific protein.

- Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring or vortexing.
- Incubate the reaction for 60-120 minutes at room temperature, protected from light.[12]
- Quench the Reaction (Optional):
  - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
  - Incubate for an additional 15-30 minutes at room temperature.
- Purify the Conjugate:
  - Separate the labeled antibody from the unreacted free dye using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]
  - Collect the first colored fraction, which contains the purified antibody-dye conjugate.
- Characterization (Degree of Labeling):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).
  - Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. For in vivo imaging, a DOL of 1.5 to 3 is often optimal to maintain antibody function and favorable pharmacokinetics.[7][10]

## Protocol 2: In Vivo Imaging in a Mouse Model

This protocol provides a general procedure for whole-body imaging of mice following administration of a Sulfo-Cy7.5 labeled probe.

Materials:

- Tumor-bearing or healthy mice (athymic nude mice are recommended to reduce light scatter from fur).[10]
- Purified Sulfo-Cy7.5 labeled probe in sterile PBS.

- Anesthesia (e.g., isoflurane).
- In vivo imaging system equipped with appropriate NIR excitation and emission filters.
- Surgical tools for dissection.

#### Procedure:

- Animal and Probe Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - If not using hairless mice, remove hair from the region of interest using clippers or a depilatory agent.[\[10\]](#)
  - Dilute the Sulfo-Cy7.5 labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol for a peptide or 50 µg for a labeled antibody per mouse.[\[2\]](#)[\[13\]](#)
- Probe Administration:
  - Acquire a baseline pre-injection image to assess any background autofluorescence.
  - Inject the probe via the desired route. For systemic delivery, intravenous (i.v.) tail vein injection is common.[\[2\]](#) The typical injection volume for a 25-gram mouse is 100-200 µL.[\[10\]](#)[\[14\]](#)
- In Vivo Image Acquisition:
  - Place the anesthetized mouse in the imaging chamber.
  - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and background clearance.[\[2\]](#)
  - Use an appropriate filter set for Sulfo-Cy7.5 (e.g., Excitation: 745-770 nm, Emission: 790-810 nm or longpass).[\[14\]](#)[\[15\]](#)
- Ex Vivo Organ Analysis:



- At the final imaging time point, euthanize the mouse.
- Perfuse the circulatory system with saline to remove blood from the organs.[2]
- Carefully dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor, if applicable.
- Arrange the organs in the imaging system and acquire a final ex vivo image to confirm the in vivo signal distribution and perform more accurate quantification.[14]
- Data Analysis:
  - Using the system's software, draw regions of interest (ROIs) around the tumor and organs on both the in vivo and ex vivo images.
  - Quantify the average fluorescence intensity (e.g., in photons/s/mm<sup>2</sup>) for each ROI.
  - Calculate tumor-to-background ratios or express organ uptake as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is used.

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